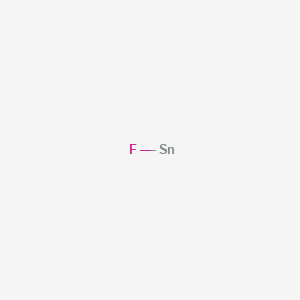

Fluorine tin

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Fluorine tin compounds, primarily tin(II) fluoride and tin(IV) fluoride, are significant in various scientific and industrial applications. Tin(II) fluoride, also known as stannous fluoride, is a colorless solid used extensively in dental care products. Tin(IV) fluoride, on the other hand, is a colorless solid with high melting points, used in different chemical reactions and industrial processes.

Synthetic Routes and Reaction Conditions:

- This compound is typically synthesized by reacting tin with hydrofluoric acid. The reaction is carried out under controlled conditions to ensure the purity of the product:

Tin(II) Fluoride (SnF₂): Sn+2HF→SnF2+H2

Tin(IV) fluoride can be prepared by reacting tin with fluorine gas or by reacting tin(IV) chloride with hydrogen fluoride:Tin(IV) Fluoride (SnF₄): Sn+2F2→SnF4

SnCl4+4HF→SnF4+4HCl

Industrial Production Methods:

Tin(II) Fluoride: Industrially, tin(II) fluoride is produced by dissolving tin in hydrofluoric acid, followed by crystallization to obtain the pure compound.

Tin(IV) Fluoride: The industrial production of tin(IV) fluoride involves the direct fluorination of tin metal or the reaction of tin(IV) chloride with hydrogen fluoride.

Types of Reactions:

Oxidation and Reduction: Tin(II) fluoride can be oxidized to tin(IV) fluoride. Conversely, tin(IV) fluoride can be reduced to tin(II) fluoride under specific conditions.

Substitution Reactions: Tin fluorides can undergo substitution reactions with other halides or organic compounds.

Common Reagents and Conditions:

Oxidizing Agents: Fluorine gas or other strong oxidizing agents can convert tin(II) fluoride to tin(IV) fluoride.

Reducing Agents: Hydrogen or other reducing agents can reduce tin(IV) fluoride to tin(II) fluoride.

Major Products Formed:

From Oxidation: Tin(IV) fluoride.

From Reduction: Tin(II) fluoride.

From Substitution: Various organotin fluorides or mixed halides.

Chemistry:

Catalysis: Tin fluorides are used as catalysts in organic synthesis and polymerization reactions.

Analytical Chemistry: Tin(II) fluoride is used in the preparation of fluoride ion-selective electrodes.

Biology and Medicine:

Dental Care: Tin(II) fluoride is a key ingredient in toothpaste and mouthwashes for preventing dental caries and reducing gingivitis.

Antimicrobial Properties: Tin fluorides exhibit antimicrobial properties, making them useful in various medical applications.

Industry:

Glass and Ceramics: Tin fluorides are used in the production of specialty glasses and ceramics.

Electronics: Tin(IV) fluoride is used in the manufacture of certain electronic components.

Tin(II) Fluoride in Dental Care:

Mechanism: Tin(II) fluoride helps convert the calcium mineral apatite in teeth into fluorapatite, which is more resistant to acid attacks from bacteria.

Molecular Targets: The primary targets are the enamel and dentin of the teeth, where it promotes remineralization and inhibits demineralization.

Tin(IV) Fluoride in Catalysis:

Mechanism: Tin(IV) fluoride acts as a Lewis acid, facilitating various organic reactions by accepting electron pairs from reactants.

Pathways: It participates in catalytic cycles, enhancing reaction rates and selectivity.

Comparaison Avec Des Composés Similaires

Sodium Fluoride (NaF): Commonly used in dental care, but less effective than tin(II) fluoride in some applications.

Tin(II) Chloride (SnCl₂): Used in similar applications but lacks the fluoride ion’s benefits.

Lead(II) Fluoride (PbF₂): Similar in structure but toxic and less commonly used.

Uniqueness of Tin Fluorides:

Dental Efficacy: Tin(II) fluoride is more effective in reducing dental caries and gingivitis compared to sodium fluoride.

Catalytic Properties: Tin(IV) fluoride’s strong Lewis acid character makes it unique in catalysis compared to other tin halides.

Propriétés

Formule moléculaire |

FSn |

|---|---|

Poids moléculaire |

137.71 g/mol |

Nom IUPAC |

fluorotin |

InChI |

InChI=1S/FH.Sn/h1H;/q;+1/p-1 |

Clé InChI |

ZULTVNRFZRQYKL-UHFFFAOYSA-M |

SMILES canonique |

F[Sn] |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[1-Benzyl-5-(hydroxymethyl)-4-methylpyrrolidin-2-yl]methanol](/img/structure/B14325842.png)

![Ethyl 3-[4-(methylsulfanyl)phenyl]prop-2-enoate](/img/structure/B14325871.png)

![(1E)-1-[(2-hydroxyphenyl)methylidene]-3-[(E)-(2-hydroxyphenyl)methylideneamino]urea](/img/structure/B14325875.png)

![Carbamic acid, [2-(1-hexynyl)phenyl]-, ethyl ester](/img/structure/B14325904.png)